1-(5-chloro-2-methoxyphenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide
Description
This compound features a pyrrolidin-2-one core substituted at position 1 with a 5-chloro-2-methoxyphenyl group and at position 3 with a carboxamide linkage to a 2-oxo-2H-chromen-6-yl (coumarin) moiety. The coumarin moiety may confer fluorescence or anticoagulant properties, distinguishing it from other pyrrolidine derivatives .
Properties
Molecular Formula |
C21H17ClN2O5 |
|---|---|
Molecular Weight |
412.8 g/mol |
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-5-oxo-N-(2-oxochromen-6-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H17ClN2O5/c1-28-18-5-3-14(22)10-16(18)24-11-13(9-19(24)25)21(27)23-15-4-6-17-12(8-15)2-7-20(26)29-17/h2-8,10,13H,9,11H2,1H3,(H,23,27) |
InChI Key |
WZJMMDCDQJPIMM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |
Origin of Product |
United States |
Biological Activity
1-(5-chloro-2-methoxyphenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide is a synthetic compound with significant potential in medicinal chemistry. Its complex structure suggests various biological activities, particularly in the realms of anticancer and antimicrobial properties. This article provides a detailed examination of its biological activity, synthesizing findings from diverse sources.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1081143-32-9 |
| Molecular Formula | C21H17ClN2O5 |
| Molecular Weight | 412.8 g/mol |
Anticancer Activity
Several studies have investigated the anticancer potential of compounds similar to this compound, particularly focusing on their efficacy against various cancer cell lines. For instance, derivatives of pyrrolidine have shown promising results in inhibiting cell proliferation in human cancer cell lines, including breast and lung cancers.
A recent study demonstrated that pyrrolidine derivatives exhibit cytotoxic effects through apoptosis induction in cancer cells, suggesting that this compound may share similar mechanisms of action .
Antimicrobial Activity
The compound's structural components indicate potential antimicrobial properties. Chromene derivatives are known for their broad-spectrum antimicrobial activities. Research indicates that compounds containing the chromene scaffold can inhibit the growth of bacteria and fungi by disrupting cellular functions .
In vitro studies on related compounds have shown effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, indicating that this compound may also possess similar antimicrobial efficacy.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship of this compound is crucial for optimizing its biological activity. The presence of the chloro and methoxy groups on the phenyl ring is believed to enhance lipophilicity and improve membrane permeability, which are essential for biological activity. Similarly, the incorporation of the chromene moiety plays a significant role in modulating the compound's interactions with biological targets.
Table: Summary of SAR Findings
| Structural Feature | Impact on Activity |
|---|---|
| Chloro Group | Increases lipophilicity |
| Methoxy Group | Enhances solubility |
| Pyrrolidine Ring | Contributes to binding affinity |
| Chromene Moiety | Modulates biological interactions |
Case Study 1: Anticancer Activity
In a study published in 2020, researchers synthesized various pyrrolidine derivatives and evaluated their cytotoxicity against human breast cancer cells (MCF7). Among these, a compound structurally similar to this compound exhibited an IC50 value of 12 µM, significantly lower than that of standard chemotherapeutics like doxorubicin .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of chromene derivatives against clinical isolates of E. coli. The results indicated that certain derivatives inhibited bacterial growth with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL. These findings suggest that modifications to the chromene structure could enhance antimicrobial potency .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
1-(5-Chloro-2-Hydroxyphenyl)-5-Oxopyrrolidine-3-Carboxamide Derivatives ():
- The hydroxyl group at position 2 increases polarity but may reduce stability due to susceptibility to oxidation.
- Derivatives with thioxo-oxadiazole or thioxo-triazole substituents exhibited antioxidant activity 1.3–1.5× higher than ascorbic acid .
- Key Difference : Methoxy substitution in the target compound likely enhances bioavailability compared to hydroxylated analogs.
- (3S)-N-(5-Chloro-2-Methylphenyl)-1-Cyclohexyl-5-Oxopyrrolidine-3-Carboxamide (): Cyclohexyl group at position 1 increases steric bulk and lipophilicity. Molecular weight: 334.84 g/mol (vs. ~382.8 g/mol for the target compound, estimated based on ).
Variations in the Carboxamide-Linked Heterocycle
Antioxidant Activity
Preparation Methods
Cyclization of N-(4,4-Diethoxybutyl)Ureas
A modular approach involves cyclization of N-(4,4-diethoxybutyl)ureas under acidic conditions to form pyrrolidine intermediates. For example:
-
Conditions : Room temperature, 24 hours.
Example :
Reduction of Pyrrolidine Carboxylic Acid Derivatives
Reduction of pyrrolidine-3-carboxylic acid derivatives using borane-THF forms hydroxymethyl intermediates, critical for subsequent oxidation to the 5-oxo group.
Introduction of the 5-Chloro-2-Methoxyphenyl Group
The 5-chloro-2-methoxyphenyl moiety is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
Suzuki-Miyaura Coupling
Data from Analogous Reactions :
Nucleophilic Substitution
Chlorine or methoxy groups may be introduced via SNAr reactions, though this method is less common for sterically hindered aryl groups.
Amide Bond Formation with 2-Oxo-2H-Chromen-6-Amine
The chromen-6-yl amine is coupled to the pyrrolidine-3-carboxylic acid intermediate using carbodiimide-based reagents.
EDC/HOAt-Mediated Coupling
Example :
| Carboxylic Acid | Amine | Coupling Agent | Yield | Reference |
|---|---|---|---|---|
| Pyrrolidine-3-carboxylic acid | 2-Oxo-2H-chromen-6-amine | EDC/HOAt | 86% |
Oxidation to 5-Oxo Pyrrolidine
The 5-oxo group is introduced via oxidation of a hydroxymethyl intermediate or direct ketone formation.
Jones Oxidation
Alternative methods use CrO₃/H₂SO₄, though MnO₂ is preferred for milder conditions.
Purification and Characterization
Final compounds are purified via column chromatography and characterized using:
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Suzuki Coupling | High regioselectivity | Requires Pd catalyst | 85–95% |
| EDC/HOAt Coupling | Mild conditions | Sensitive to moisture | 70–86% |
| TFA Cyclization | Scalable | Acidic conditions | 64–93% |
Challenges and Optimization
Q & A
Synthesis and Optimization
Basic: What are the standard synthetic routes for this compound, and how are intermediates characterized? The synthesis typically involves multi-step reactions:
- Step 1: Cyclization of pyrrolidine precursors with chloro-substituted aryl halides (e.g., 5-chloro-2-methoxyphenyl) via Buchwald-Hartwig coupling .
- Step 2: Coupling the pyrrolidine-3-carboxamide core to the chromen-6-yl moiety using carbodiimide-mediated amidation (e.g., EDC/HOBt) .
- Intermediate characterization: NMR (¹H/¹³C) and LC-MS verify purity (>95%) and structural fidelity .
Advanced: How can reaction yields be optimized while minimizing impurities?
- High-throughput screening (HTS) identifies optimal solvents (e.g., DMF or THF) and catalysts (e.g., Pd(OAc)₂ for coupling) .
- Continuous flow chemistry reduces side reactions (e.g., hydrolysis of the carboxamide) by precise temperature control .
- Impurity profiling: Use preparative HPLC to isolate byproducts (e.g., unreacted chromene intermediates) and adjust stoichiometry .
Structural Characterization
Basic: Which spectroscopic methods confirm the compound’s structure?
- FTIR: Confirms carbonyl stretches (C=O at ~1680 cm⁻¹ for pyrrolidinone and chromenone) .
- ¹H NMR: Aromatic protons (δ 6.8–7.4 ppm for chlorophenyl/chromene) and methoxy singlet (δ 3.8 ppm) .
- HRMS: Exact mass verification (e.g., [M+H]⁺ at m/z 425.0921) .
Advanced: How is stereochemical integrity validated?
- X-ray crystallography resolves spatial arrangement, particularly for the pyrrolidine ring conformation .
- NOESY NMR detects spatial proximity between the chromene-6-yl and methoxyphenyl groups .
Biological Target Identification
Basic: What assays identify primary biological targets?
- Kinase inhibition screens: Assess activity against kinases (e.g., EGFR, MAPK) using fluorescence polarization .
- Receptor binding assays: Radioligand competition (e.g., ³H-labeled ATP sites) quantifies IC₅₀ values .
Advanced: How are off-target effects evaluated?
- Proteome-wide profiling (e.g., thermal shift assays) identifies unintended protein interactions .
- CRISPR-Cas9 knockouts validate target specificity in cellular models .
Structure-Activity Relationship (SAR) Studies
Basic: Which substituents are critical for activity?
- Chlorophenyl group: Essential for hydrophobic binding; replacing Cl with F reduces potency by ~50% .
- Chromenone moiety: Enhances π-π stacking; removal abolishes activity .
Advanced: How do computational models guide SAR?
- Molecular docking (AutoDock Vina): Predicts binding poses with kinase ATP pockets (e.g., RMSD <2.0 Å) .
- Free-energy perturbation (FEP): Quantifies ΔΔG for substituent modifications (e.g., methoxy → ethoxy) .
Analytical Challenges
Basic: How are degradation products analyzed?
- Forced degradation studies (acid/base/oxidative stress) followed by LC-MS/MS identify hydrolyzed carboxamide or oxidized chromene .
Advanced: What strategies resolve co-eluting impurities in HPLC?
- 2D-LC (HILIC × RP): Separates polar degradation products (e.g., carboxylic acid derivatives) .
Stability Under Experimental Conditions
Basic: How is solution-phase stability assessed?
- pH-dependent stability: Compound degrades rapidly at pH >8 (t₁/₂ <24 hrs) due to chromene ring hydrolysis .
- Solvent selection: Stable in DMSO (>1 month at -20°C) but precipitates in aqueous buffers .
Advanced: Can lyophilization improve stability?
- Lyophilized formulations with trehalose (1:5 ratio) retain >90% potency after 6 months .
Computational Modeling Applications
Basic: How is DFT used to predict reactivity?
- DFT (B3LYP/6-31G):* Models charge distribution, showing nucleophilic susceptibility at the pyrrolidine carbonyl .
Advanced: Can machine learning predict novel derivatives?
- GAN-based models generate virtual libraries prioritizing bioactivity (e.g., pIC₅₀ >7) and synthetic feasibility .
Addressing Data Contradictions
Basic: Why do bioactivity results vary across studies?
- Assay variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (e.g., ATP vs. resazurin) .
Advanced: How are batch-to-batch inconsistencies resolved?
- QbD (Quality by Design): DOE identifies critical process parameters (e.g., reaction temp ±2°C alters purity by 15%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
